molecular formula C29H24N2O4 B14065183 Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid

Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid

Cat. No.: B14065183
M. Wt: 464.5 g/mol
InChI Key: KHFXZZVTDRVHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a pyridin-2-yl substituent on the phenyl ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Pyridin-2-yl Substituent: The phenyl ring is functionalized with a pyridin-2-yl group through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of coupling additives like HOBt or HOAt.

    Substitution: Electrophiles such as halogens or sulfonates in the presence of a base.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides.

    Functionalized Derivatives: Substitution reactions yield various functionalized derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is widely used in peptide synthesis. Its stability and ease of deprotection make it a valuable building block for synthesizing complex peptides and proteins .

Biology and Medicine

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it an essential component in drug development .

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid: Similar structure but with the pyridinyl group at a different position.

    Fmoc-(S)-2-amino-3-(4-(pyridin-4-yl)phenyl)propanoic acid: Another positional isomer with the pyridinyl group at the 4-position.

Uniqueness

Fmoc-(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions in peptide synthesis. This positional specificity can affect the overall properties and functionality of the synthesized peptides .

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-2-ylphenyl)propanoic acid

InChI

InChI=1S/C29H24N2O4/c32-28(33)27(17-19-12-14-20(15-13-19)26-11-5-6-16-30-26)31-29(34)35-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-16,25,27H,17-18H2,(H,31,34)(H,32,33)

InChI Key

KHFXZZVTDRVHHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=N5)C(=O)O

Origin of Product

United States

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